Cas no 2172533-95-6 (4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)

4-Amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group on the amino functionality. This compound is particularly useful in peptide synthesis, where the Fmoc group serves as a temporary protecting group, allowing selective deprotection under mild basic conditions. The cyclohexane backbone provides conformational rigidity, which can be advantageous in designing peptidomimetics or constrained peptides. Its carboxylic acid moiety enables further coupling reactions, facilitating incorporation into larger molecular frameworks. The product is suitable for solid-phase peptide synthesis (SPPS) and other applications requiring controlled amino acid functionalization. Care should be taken to store it under anhydrous conditions to preserve reactivity.
4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid structure
2172533-95-6 structure
商品名:4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid
CAS番号:2172533-95-6
MF:C22H24N2O4
メガワット:380.436965942383
CID:6423048
PubChem ID:165599830

4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid
    • 2172533-95-6
    • EN300-1556339
    • 4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
    • インチ: 1S/C22H24N2O4/c23-14-9-11-22(12-10-14,20(25)26)24-21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,23H2,(H,24,27)(H,25,26)
    • InChIKey: SIIMXPYQOVQXCO-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1(C(=O)O)CCC(CC1)N)=O

計算された属性

  • せいみつぶんしりょう: 380.17360725g/mol
  • どういたいしつりょう: 380.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 5
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 102Ų

4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1556339-10.0g
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
10g
$4052.0 2023-06-05
Enamine
EN300-1556339-0.05g
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
0.05g
$792.0 2023-06-05
Enamine
EN300-1556339-0.25g
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
0.25g
$867.0 2023-06-05
Enamine
EN300-1556339-500mg
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
500mg
$905.0 2023-09-25
Enamine
EN300-1556339-2.5g
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
2.5g
$1848.0 2023-06-05
Enamine
EN300-1556339-5000mg
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
5000mg
$2732.0 2023-09-25
Enamine
EN300-1556339-1.0g
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
1g
$943.0 2023-06-05
Enamine
EN300-1556339-0.5g
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
0.5g
$905.0 2023-06-05
Enamine
EN300-1556339-100mg
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
100mg
$829.0 2023-09-25
Enamine
EN300-1556339-0.1g
4-amino-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid
2172533-95-6
0.1g
$829.0 2023-06-05

4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid 関連文献

4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acidに関する追加情報

Introduction to 4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid (CAS No. 2172533-95-6)

4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid, identified by the CAS number 2172533-95-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclohexane core functionalized with multiple substituents. The presence of an amino group, a fluorenylmethoxycarbonyl (Fmoc) moiety, and another amino group at specific positions imparts unique chemical and biological properties, making it a promising candidate for further exploration in medicinal chemistry.

The Fmoc protective group is particularly noteworthy, as it is widely employed in peptide synthesis due to its stability and ease of removal under mild acidic conditions. In the context of 4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid, the Fmoc moiety likely serves as a protective group for one of the amino functionalities, allowing selective modifications to occur at other sites on the molecule. This strategic design enables chemists to manipulate the compound's reactivity in a controlled manner, facilitating its integration into more complex molecular architectures.

The cyclohexane ring in this compound contributes to its overall steric environment, influencing both its solubility and binding affinity. Cyclohexyl derivatives are frequently encountered in biologically active molecules due to their ability to mimic natural amino acid structures and provide favorable interactions with biological targets. The dual amino groups further enhance the compound's potential as a pharmacophore, offering multiple sites for interaction with enzymes or receptors. Such features are particularly valuable in the development of small-molecule inhibitors or modulators.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid may exhibit inhibitory activity against various enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. The fluorene substituent, in particular, has been shown to enhance binding affinity through π-stacking interactions with aromatic residues in protein targets. This structural feature aligns well with current trends in drug design, where optimizing non-covalent interactions is crucial for achieving high selectivity and efficacy.

The synthesis of 4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid presents a formidable challenge due to its complex structure. Multi-step synthetic routes involving protection-deprotection strategies, cross-coupling reactions, and ring-forming steps are typically employed. The use of advanced synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis, allows for the introduction of specific stereocenters with high enantioselectivity. These techniques are essential for producing enantiomerically pure forms of the compound, which are often required for optimal biological activity.

In vitro studies have begun to elucidate the pharmacological profile of 4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid. Initial experiments indicate that it exhibits moderate potency against certain kinases, suggesting potential therapeutic applications in oncology. Additionally, its ability to cross the blood-brain barrier may make it suitable for treating central nervous system disorders. However, further research is needed to fully characterize its mechanism of action and assess its safety profile.

The role of fluorene derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied for their photophysical properties and their utility as building blocks in drug design. The extended π-conjugation system of fluorene provides excellent electronic properties that can be exploited for developing photoactive materials or probes for biochemical assays. In 4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid, the fluorenylmethoxycarbonyl group not only serves as a protective moiety but also contributes to the molecule's overall bioisosteric properties.

Future directions in the study of this compound may include exploring its derivatives through structure-based drug design (SBDD) or fragment-based drug discovery (FBDD) approaches. By systematically modifying key functional groups or introducing additional substituents, researchers can optimize its pharmacokinetic properties and therapeutic index. Collaborative efforts between synthetic chemists and biochemists will be crucial in unraveling the full potential of this molecule.

The development of novel therapeutic agents relies heavily on innovative chemical synthesis techniques and interdisciplinary collaboration. 4-amino-1-({(9H-fluoren-9-ylmethoxycarbonyl}amino)cyclohexane -1-carboxylic acid exemplifies how complex molecular architectures can be harnessed for therapeutic benefit. As research progresses, this compound and its derivatives are expected to contribute significantly to advancements in pharmaceutical science.

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